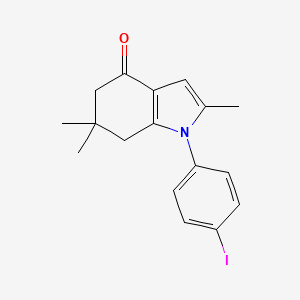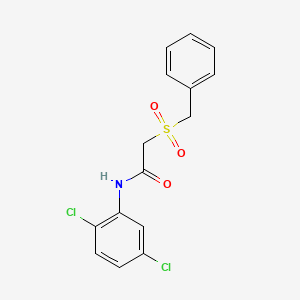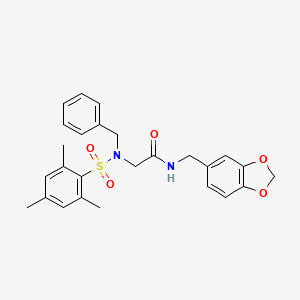![molecular formula C24H19N3O2S B3518156 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3518156.png)
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
Overview
Description
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that features a thiadiazole ring and a xanthene moiety
Preparation Methods
The synthesis of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves the reaction of 5-(2-phenylethyl)-1,3,4-thiadiazole-2-amine with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The xanthene moiety may contribute to the compound’s fluorescence properties, making it useful in imaging applications .
Comparison with Similar Compounds
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide can be compared with similar compounds such as:
5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine: Shares the thiadiazole ring but lacks the xanthene moiety.
2-phenethylamines: Contains the phenylethyl group but differs in the rest of the structure.
Xanthene derivatives: Similar xanthene moiety but different substituents on the ring. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c28-23(25-24-27-26-21(30-24)15-14-16-8-2-1-3-9-16)22-17-10-4-6-12-19(17)29-20-13-7-5-11-18(20)22/h1-13,22H,14-15H2,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWHOUZQPBTKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(1-pyrrolidinylcarbonyl)cyclohexyl]methyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3518098.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3518102.png)


![N-[4-(tert-butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B3518118.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B3518121.png)
![N-[2-(difluoromethoxy)phenyl]-3-iodobenzamide](/img/structure/B3518124.png)

![N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B3518132.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-N~2~-phenylglycinamide](/img/structure/B3518141.png)
![N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3518142.png)

![2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B3518149.png)

